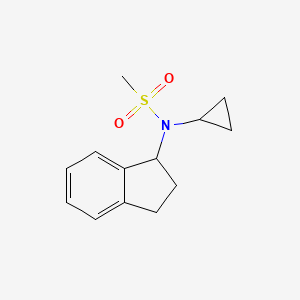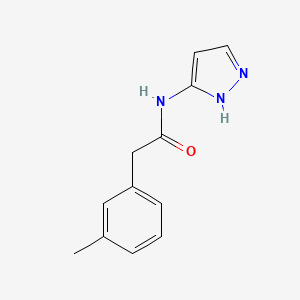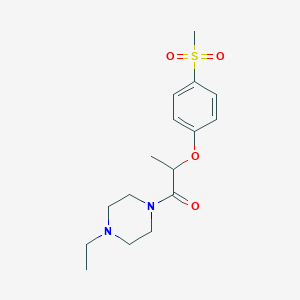
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide, also known as Compound X, is a chemical compound that has shown promise in scientific research for its potential as a therapeutic agent. This compound belongs to the class of sulfonamides and has been studied extensively for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in disease processes. For example, in the case of Alzheimer's disease, N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are toxic to brain cells. In cancer research, N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to inhibit the activity of specific proteins that are involved in cell proliferation and survival.
Biochemical and physiological effects:
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a therapeutic agent, it has been shown to have anti-inflammatory properties and to modulate the immune system. It has also been shown to have effects on the central nervous system, including improving cognitive function and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X in lab experiments is its specificity in targeting specific enzymes or proteins. This allows for more precise investigation of disease processes and potential therapeutic interventions. However, one limitation is the potential for off-target effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Further investigation is also needed to fully understand the mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X and to identify any potential off-target effects. Additionally, research is needed to optimize the synthesis method of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X and to develop more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X involves a multi-step process that begins with the reaction of cyclopropylamine with 2,3-dihydro-1H-indene-1-carboxylic acid to form an intermediate product. This intermediate is then treated with methanesulfonyl chloride to yield N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has been studied for its potential as a therapeutic agent in various areas of research. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of cancer. N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide X has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17(15,16)14(11-7-8-11)13-9-6-10-4-2-3-5-12(10)13/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAZJMVQBMFJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(2-methylpropyl)tetrazol-5-yl]sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565882.png)
![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7565912.png)
![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)

![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)
